molecular formula C8H6BrF3 B057558 4-(Trifluoromethyl)benzyl bromide CAS No. 402-49-3

4-(Trifluoromethyl)benzyl bromide

Cat. No.: B057558
CAS No.: 402-49-3
M. Wt: 239.03 g/mol
InChI Key: IKSNDOVDVVPSMA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3. It is characterized by a benzene ring substituted with a bromomethyl group and a trifluoromethyl group. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

4-(Trifluoromethyl)benzyl bromide is a useful building block in the synthesis of various compounds with biological activities . It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase . Therefore, the primary targets of this compound can be considered the enzymes or proteins involved in these viral processes.

Mode of Action

It is known to be involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets by forming carbon–carbon bonds, thereby modifying the structure and function of the target molecules.

Biochemical Pathways

Given its use in the synthesis of antiviral compounds , it can be inferred that it may affect the biochemical pathways related to viral replication or protein synthesis.

Result of Action

Given its role in the synthesis of antiviral compounds , it can be inferred that its action may result in the inhibition of viral replication or protein synthesis at the molecular and cellular levels.

Preparation Methods

The synthesis of 1-(Bromomethyl)-4-(trifluoromethyl)benzene typically involves the bromination of 4-(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction conditions usually involve heating the mixture to facilitate the formation of the bromomethyl group .

Industrial production methods may involve more efficient and scalable processes, often utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(Bromomethyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper complexes .

Scientific Research Applications

1-(Bromomethyl)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(Bromomethyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:

    1-(Bromomethyl)-3-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the meta position.

    1-(Bromomethyl)-2-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the ortho position.

    4-(Bromomethyl)benzotrifluoride: Lacks the trifluoromethyl group, leading to different reactivity and applications.

The unique positioning of the trifluoromethyl group in 1-(Bromomethyl)-4-(trifluoromethyl)benzene contributes to its distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(bromomethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSNDOVDVVPSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193196
Record name 1-(Bromomethyl)-4-(trifluoromethyl)benzene
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Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-49-3
Record name 4-(Trifluoromethyl)benzyl bromide
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Record name 1-(Bromomethyl)-4-(trifluoromethyl)benzene
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Record name 1-(Bromomethyl)-4-(trifluoromethyl)benzene
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Record name 1-(bromomethyl)-4-(trifluoromethyl)benzene
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Record name 1-(Bromomethyl)-4-(trifluoromethyl)benzene
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Synthesis routes and methods

Procedure details

A mixture of 5.5 g of p-trifluoromethyl-benzyl alcohol in 50 mL of 48% HBr was heated on a steam-bath for 6 h with stirring, and cooled. Water (100 mL) was added to the above mixture, and the aqueous layer was extracted with ether, and the organic layer was concentrated in vacuo to afford 4.8 g of p-trifluoromethyl-benzyl bromide.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Trifluoromethylbenzyl bromide in the synthesis described in the research paper?

A1: In the study [], 4-Trifluoromethylbenzyl bromide acts as an alkylating agent. It reacts with the sodium salt of 2-Hydroxymethyl-2-methyl-1,3-propanediol (compound 4 in the paper) to introduce a 4-trifluoromethylbenzyl ether group onto the target molecule. This reaction yields (4-CF3C6H4CH2OCH2)C(Me)(CH2CH[double bond]CH2)(CH2OH) x H2O (compound 15 in the paper).

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